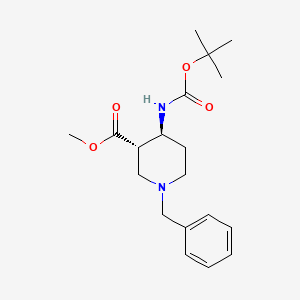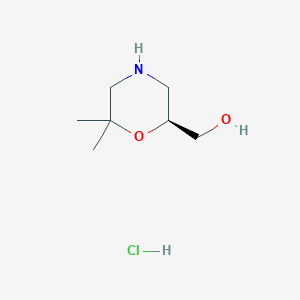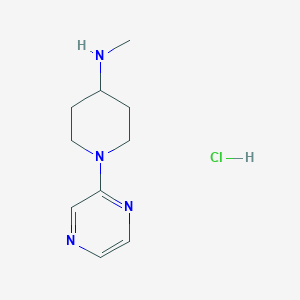
(r)-Methyl 2-(methylamino)propanoate hydrochloride
Übersicht
Beschreibung
“®-Methyl 2-(methylamino)propanoate hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is a solid substance at room temperature . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of “®-Methyl 2-(methylamino)propanoate hydrochloride” involves the reaction of N-methyl-L-alanine with methyl orthoformate . The reaction is carried out in methanol, and dry hydrogen chloride gas is added under ice-cooling and stirring . After the addition of methyl orthoformate, the reaction mixture is allowed to stand at room temperature for 24 hours .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-(methylamino)propanoate hydrochloride” can be represented by the InChI code: 1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m0./s1 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .
Physical and Chemical Properties Analysis
“®-Methyl 2-(methylamino)propanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 153.61 . The compound is stored under an inert atmosphere at room temperature .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
(R)-Methyl 2-(methylamino)propanoate hydrochloride has been a subject of research in forensic science for the identification and derivatization of novel cathinone hydrochloride salts. The study focused on examining the properties of these salts using a combination of GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods. Notably, NMR solution spectra were instrumental in identifying diagnostic H-1 and C-13 signals from methyl, N-methyl, and carbonyl groups. Furthermore, the study explored the application of thionation and amination reactions for the identification of selected cathinones, providing valuable insights into the structural analysis of such compounds (Nycz, Paździorek, Małecki, & Szala, 2016).
Vibrational Study in Cardiovascular Disease Treatment
This compound was also studied as a part of a racemic propanoic acid derivative known as CHF-1035, which is under clinical investigation for treating congestive heart failure. The research utilized vibrational spectroscopy coupled with thermogravimetry and differential scanning calorimetry to characterize CHF-1035. The study identified at least two different polymorphs of CHF-1035 and disclosed marker bands characteristic of each form, enhancing understanding of the drug's physical properties and potential industrial applications (Taddei, Torreggiani, & Fini, 2002).
Process for Preparation of Optically Pure Enantiomers
Research also delved into the synthesis of optically pure enantiomers of Ketamine and its pharmaceutically acceptable salts. The process involved resolving R,S-Ketamine base with Di-p-toluoyl-L-tartaric acid in alcoholic solvents to separate the respective salts of R-Ketamine and S-Ketamine. This process facilitated the production of R-Ketamine hydrochloride and S-Ketamine hydrochloride without the need for further purification, signifying an advancement in the preparation of enantiomerically pure compounds (Tawar, Patil, Lokhande, & Ner, 2017).
Synthesis and Biological Evaluation in Brain Tumor Imaging
A significant application of this compound is found in the synthesis and biological evaluation of non-natural amino acids and their derivatives as potential PET radioligands for imaging brain tumors. The synthesis involved starting from enantiomerically pure alpha-methyl-serine and resulted in compounds that were substrates for amino acid transport, entering cells via system A amino acid transport. This research presents a promising avenue for the development of novel imaging agents in the diagnosis and treatment of brain tumors (Yu, McConathy, Williams, Camp, Malveaux, Zhang, Olson, & Goodman, 2010).
Safety and Hazards
The safety information for “®-Methyl 2-(methylamino)propanoate hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Wirkmechanismus
Mode of Action
Compounds with similar structures, like ephedrine, act as both direct and indirect sympathomimetics . They stimulate alpha and beta-adrenergic receptors directly and also induce the release of norepinephrine from sympathetic neurons .
Pharmacokinetics
Similar compounds like ephedrine are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Related compounds like ephedrine and methcathinone are known to cause vasoconstriction, increased heart rate, and bronchial dilation .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of similar compounds .
Eigenschaften
IUPAC Name |
methyl (2R)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQHMBRKIJBGI-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)

![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)



![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1429519.png)
![2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride](/img/structure/B1429520.png)



